
(3-Methoxypropyl)(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypropyl)(propyl)amine: is an organic compound with the molecular formula C7H17NO. It is a derivative of propylamine, where one of the hydrogen atoms in the propyl group is replaced by a 3-methoxypropyl group. This compound is a clear, colorless to faintly colored liquid with an ammonia-like odor. It is miscible with water, ethanol, toluene, acetone, hexane, and other standard solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 3-Methoxypropanol: One common method involves the reaction of 3-methoxypropanol with ammonia and hydrogen under specific conditions.
From 1-Propanamine, 3-methoxy-N-(phenylmethylene): This method involves the reaction of 1-propanamine, 3-methoxy-N-(phenylmethylene) with hydrogen in the presence of a catalyst to yield (3-Methoxypropyl)(propyl)amine.
Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors where 3-methoxypropanol is reacted with ammonia and hydrogen under controlled temperature and pressure conditions. The reaction is catalyzed by a metal catalyst, such as nickel or palladium, to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Methoxypropyl)(propyl)amine can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (3-Methoxypropyl)(propyl)amine involves its interaction with molecular targets through its amine and methoxy functional groups. In corrosion inhibition, it adsorbs onto metal surfaces, forming a protective barrier that prevents oxidation and corrosion. The methoxy group enhances its solubility and dispersibility in aqueous solutions, making it effective in various applications .
Comparación Con Compuestos Similares
3-Methoxypropylamine: This compound is similar but lacks the additional propyl group, making it less hydrophobic and slightly less effective in certain applications.
2-Methoxyethylamine: Another similar compound with a shorter carbon chain, which affects its physical properties and reactivity.
3-Ethoxypropylamine: This compound has an ethoxy group instead of a methoxy group, leading to differences in solubility and reactivity.
Uniqueness: (3-Methoxypropyl)(propyl)amine is unique due to its combination of a methoxy group and a propyl group, which provides a balance of hydrophilicity and hydrophobicity. This makes it versatile in various applications, from corrosion inhibition to pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
3-methoxy-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-5-8-6-4-7-9-2/h8H,3-7H2,1-2H3 |
Clave InChI |
HYUDHAJLXAGAGH-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
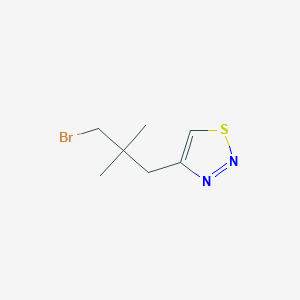
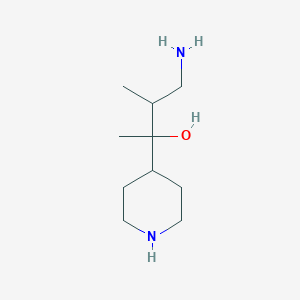

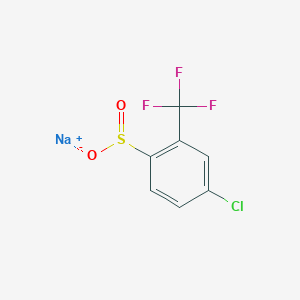
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
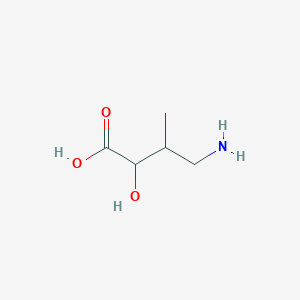
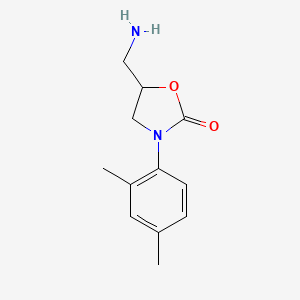
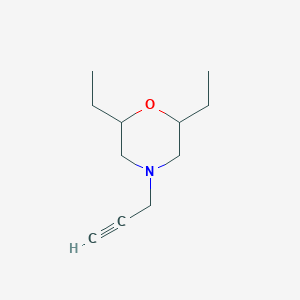
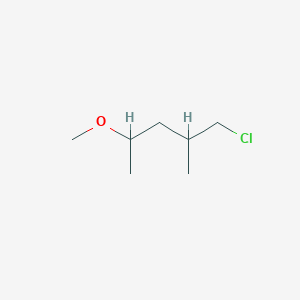
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
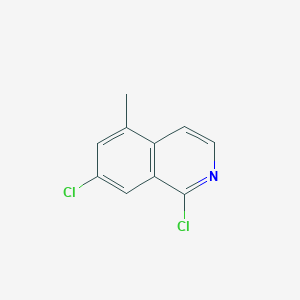
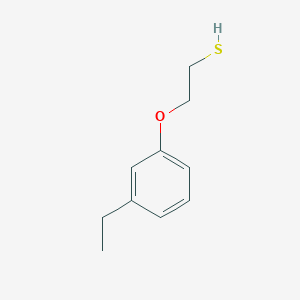
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
